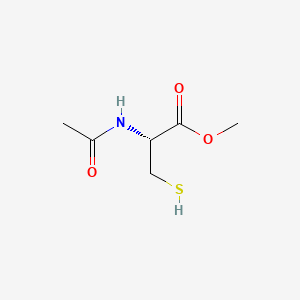

乙酰半胱氨酸甲酯

描述

N-Acetyl-L-cysteine methyl ester is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.

The exact mass of the compound N-Acetyl-L-cysteine methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-L-cysteine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-cysteine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化剂研究

乙酰半胱氨酸甲酯作为一种潜在的抗氧化剂正在被研究。 它作为谷胱甘肽的前体,谷胱甘肽是一种强大的抗氧化剂,在保护细胞免受氧化应激方面起着至关重要的作用 。这种应用与氧化应激是关键因素的疾病研究特别相关,例如神经退行性疾病和癌症。

粘液溶解剂

在呼吸道医学中,这种化合物因其粘液溶解特性而被研究。 它可以降低粘液的粘度,有助于治疗囊性纤维化和慢性阻塞性肺疾病 (COPD) 等疾病 。

解毒

乙酰半胱氨酸甲酯用于与解毒相关的研究,特别是作为对乙酰氨基酚 (扑热息痛) 过量的解毒剂。 它补充细胞内谷胱甘肽,有助于解毒乙酰氨基酚的有害代谢物 。

神经保护剂

对精神疾病和神经疾病的研究表明,该化合物具有作为神经保护剂的潜力。 由于其对神经递质和神经保护的影响,它可能有助于抑郁症、焦虑症和双相情感障碍等疾病 。

肽合成

该化合物用于肽合成,在实验室环境中作为肽和蛋白质生产的构建块。 它的稳定性和反应性使其适用于溶液相肽合成 。

癌症研究

乙酰半胱氨酸甲酯参与癌症研究,其对不同阶段的肿瘤生长的影响正在被研究,包括预防、癌前和治疗阶段 。

药物开发

作为一种硫转移剂,它用于开发基于半胱氨酸的候选药物。 这些药物旨在为治疗目的提供一氧化氮 (NO)、硫化氢 (H2S) 和谷胱甘肽 (GSH) 。

代谢性疾病的治疗

该化合物的效果正在被研究用于治疗代谢性疾病,例如糖尿病肾病。 它的抗氧化特性可能有助于预防与糖尿病相关的并发症 。

安全和危害

未来方向

While specific future directions for NACME are not mentioned in the search results, N-acetylcysteine, a related compound, is being explored for its potential benefits in treating psychiatric and neurological disorders, such as depression, anxiety, and bipolar disorder . This suggests that NACME could also have potential applications in these areas.

作用机制

Target of Action

N-Acetyl-L-cysteine methyl ester (NAC), also known as ®-methyl 2-acetamido-3-mercaptopropanoate, is an acetylated derivative of the amino acid L-cysteine . It primarily targets the glutathione pathway, acting as a precursor to the powerful antioxidant glutathione . It also has been used in the preparation of benzyl mono-fluorophosphonate and benzyl penta-fluorophosphate anions as physiologically stable phosphotyrosine mimetics and inhibitors of protein tyrosine phosphatases .

Mode of Action

NAC interacts with its targets by replenishing the levels of glutathione, a critical antioxidant in the body . It acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione replenishment, and antioxidant signaling .

Biochemical Pathways

NAC affects the glutathione pathway, which plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body . The formation of γ-glutamyl-L-cysteine, a dipeptide product of glutamate and cysteine ligation, catalyzed by glutamate-cysteine ligase, is a rate-limiting step in the synthesis of glutathione .

Result of Action

The primary result of NAC’s action is the strengthening of the body’s antioxidant defenses by boosting glutathione levels . This can help the body fight off infections and diseases more effectively . It also has potential therapeutic applications in a range of diseases where oxidative stress is a driver .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, in neutral or alkaline pH water solutions, L-cysteine, from which NAC is derived, readily undergoes rapid oxidation . Nac is relatively stable in acidic environments . Therefore, the pH of the environment can significantly impact the effectiveness of NAC.

生化分析

Biochemical Properties

N-Acetyl-L-cysteine methyl ester plays a significant role in biochemical reactions, primarily due to its ability to act as a sulfur transfer agent . It interacts with various enzymes and proteins, including glutathione peroxidase and superoxide dismutase, enhancing their antioxidant activities. The compound also interacts with protein tyrosine phosphatases, inhibiting their activity and thereby modulating signal transduction pathways .

Cellular Effects

N-Acetyl-L-cysteine methyl ester influences several cellular processes. It has been shown to increase intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting cell survival . Additionally, it modulates gene expression related to oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, N-Acetyl-L-cysteine methyl ester exerts its effects through several mechanisms. It acts as a precursor to glutathione, enhancing its synthesis and availability within cells . The compound also directly interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage . Furthermore, it inhibits the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-L-cysteine methyl ester have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light . Long-term studies have shown that it maintains its antioxidant properties and continues to enhance cellular functions over extended periods . Its efficacy may decrease with prolonged exposure to oxidative stress .

Dosage Effects in Animal Models

The effects of N-Acetyl-L-cysteine methyl ester vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and improve cellular functions . At high doses, it can cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s benefits plateau at certain concentrations, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

N-Acetyl-L-cysteine methyl ester is involved in several metabolic pathways. It is metabolized to L-cysteine, which is then used in the synthesis of glutathione . The compound also interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, influencing the levels of various metabolites . Additionally, it affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, N-Acetyl-L-cysteine methyl ester is transported and distributed through various mechanisms. It is absorbed into cells via amino acid transporters and is distributed to different cellular compartments . The compound interacts with binding proteins, such as albumin, which facilitate its transport in the bloodstream . Its localization within cells is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

N-Acetyl-L-cysteine methyl ester is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its subcellular localization, as it can directly interact with ROS and other biomolecules in these compartments . The compound’s targeting to specific organelles is facilitated by post-translational modifications and the presence of targeting signals .

属性

IUPAC Name |

methyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKAQJWFVXPIFV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227330 | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7652-46-2 | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-acetamido-3-sulfanylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Acetyl-L-cysteine Methyl Ester (NACME) acts as a nucleophile due to its free sulfhydryl group. [, , , ] It can form covalent adducts with electrophilic compounds, such as benzene diol epoxide, through Michael addition reactions. [] This interaction is particularly important in the context of detoxification mechanisms. For example, NACME can react with leptomycin B, a nuclear export inhibitor, forming a covalent bond with a cysteine residue (Cys-529) in the protein CRM1 (exportin 1). [] This binding inhibits CRM1's activity, preventing the nuclear export of proteins. []

A: While the provided articles do not offer complete spectroscopic data for NACME, its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. [] Structural characterization relies heavily on techniques like 1H NMR and 13C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, , , ]

A: Research shows that the presence of the isoprenyl moiety in compounds like N-Acetyl-S-farnesyl-L-cysteine methyl ester (L-AFCM) and N-Acetyl-S-geranylgeranyl-L-cysteine methyl ester (L-AGGCM) is crucial for their recognition and processing by specific enzymes like the cysteine methyl ester hydrolase found in bovine rod outer segment membranes. [] This suggests that structural modifications, particularly around the sulfur atom, can significantly affect the compound's biological activity and selectivity. [, , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)

![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)